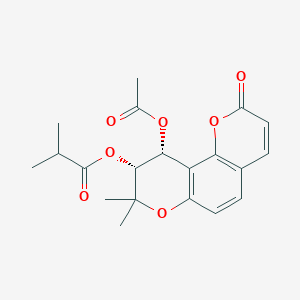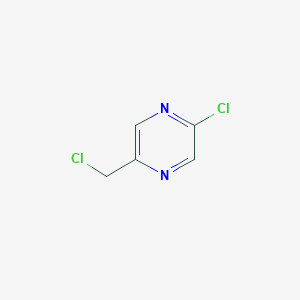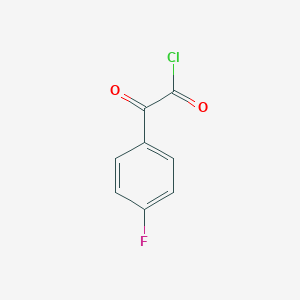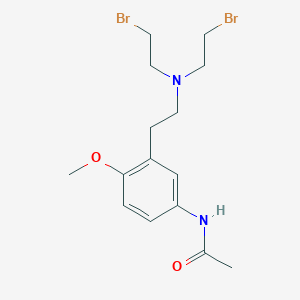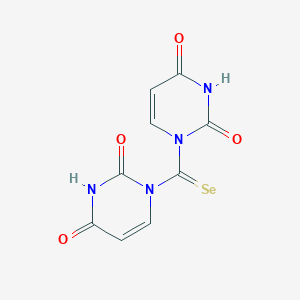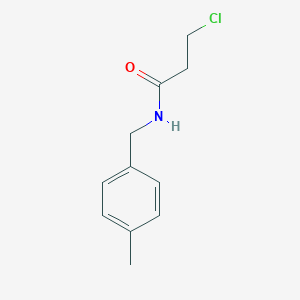
3-chloro-N-(4-methylbenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-chloro-N-(4-methylbenzyl)propanamide-like compounds involves multiple steps, including condensation, hydrolysis, decarboxylation, and Aldol condensation processes. These methods utilize raw materials such as 4-methylbenzylamine, leading to novel compounds characterized by spectral analysis, including 1H NMR and IR spectroscopy (Xue Si-jia, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-chloro-N-(4-methylbenzyl)propanamide is determined through techniques like X-ray diffraction. These compounds often crystallize in monoclinic systems, with their molecular geometry and bond lengths providing insights into their structural stability and potential reactivity (Xue Si-jia, 2012).
Chemical Reactions and Properties
Compounds related to 3-chloro-N-(4-methylbenzyl)propanamide participate in various chemical reactions, including nucleophilic substitutions where electrophilic sites such as the benzylic carbon, sulfur, and cyano carbon atoms are attacked by nucleophiles. These reactions are influenced by the electrophilic sites' reactivity and the nucleophiles' energy levels, leading to complex secondary reactions (S. Ōae et al., 1983).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. Techniques such as single-crystal X-ray diffraction help in elucidating these properties, providing a foundation for further studies and applications (Xue Si-jia, 2012).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed various synthetic methods for producing halogenated and thiocyanato amides, including compounds structurally related to 3-chloro-N-(4-methylbenzyl)propanamide. For example, the synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments has been achieved through copper catalytic anionarylation, leading to compounds with potential antimicrobial properties (Baranovskyi et al., 2018). Additionally, the creation of novel stereoselective oxazolidinones from chiral aziridines demonstrates the utility of halogenated propanamides in synthesizing functionalized molecules for further chemical and biological applications (Park et al., 2003).
Antimicrobial and Antinociceptive Activities
Compounds structurally related to 3-chloro-N-(4-methylbenzyl)propanamide have been investigated for their biological activities. Synthesis and antibacterial activity studies of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives illustrate the antimicrobial potential of chloro-substituted compounds (Sławiński et al., 2013). Furthermore, derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide have shown significant antinociceptive activities, suggesting potential applications in pain management (Önkol et al., 2004).
Herbicidal Activity
The herbicidal properties of halogenated propanamides have also been explored. For instance, N-(7-Chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide has been synthesized and evaluated for its effectiveness in controlling weeds, showcasing the role of such compounds in agricultural sciences (Liu et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXPLJUUWBWOAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400946 |
Source


|
| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methylbenzyl)propanamide | |
CAS RN |
105907-34-4 |
Source


|
| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

